Cas no 2168451-24-7 (1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane)

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane is a fluorinated cyclobutane derivative characterized by its unique structural features, including a chloroethyl substituent and a trifluoromethyl group. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloroethyl moiety provides reactivity for further functionalization, enabling its use in cross-coupling reactions or nucleophilic substitutions. This compound is particularly useful in the development of bioactive molecules due to its ability to influence metabolic stability and binding affinity. Its well-defined chemical properties ensure consistent performance in synthetic applications, supporting research in medicinal chemistry and material science.
1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane structure
2168451-24-7 structure
Product Name:1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane
CAS No:2168451-24-7
MF:C7H10ClF3
MW:186.602511882782
CID:6379212
PubChem ID:138040326
Update Time:2025-05-20

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane
    • EN300-741966
    • 2168451-24-7
    • Inchi: 1S/C7H10ClF3/c8-5-4-6(2-1-3-6)7(9,10)11/h1-5H2
    • InChI Key: DPOPUHUCMAJXDE-UHFFFAOYSA-N
    • SMILES: ClCCC1(C(F)(F)F)CCC1

Computed Properties

  • Exact Mass: 186.0423125g/mol
  • Monoisotopic Mass: 186.0423125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0Ų

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane Pricemore >>

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1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane Related Literature

Additional information on 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane

Introduction to 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane (CAS No. 2168451-24-7)

1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane, with the CAS number 2168451-24-7, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by its cyclobutane ring, a chloroethyl group, and a trifluoromethyl group, which collectively contribute to its distinct properties and reactivity.

The cyclobutane ring in 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane is a four-membered cyclic structure that imparts strain to the molecule, making it more reactive compared to larger cyclic compounds. The presence of the chloroethyl group introduces a halogenated alkyl chain, which can participate in various chemical reactions such as nucleophilic substitution and elimination. The trifluoromethyl group, known for its strong electron-withdrawing effect and hydrophobicity, further enhances the compound's stability and reactivity.

In the context of pharmaceutical research, 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane has been explored for its potential as a building block in the synthesis of novel drugs. The unique combination of functional groups provides a versatile platform for the design and synthesis of compounds with specific biological activities. For instance, recent studies have investigated the use of this compound in the development of anticancer agents, where its reactivity and stability have shown promise in enhancing the efficacy of drug delivery systems.

One notable application of 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane is in the field of materials science. The compound's ability to undergo controlled polymerization reactions has led to the development of novel polymers with unique properties. These polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications such as coatings, adhesives, and composite materials.

In addition to its potential applications, 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane has also been studied for its environmental impact. Research has focused on understanding the biodegradability and ecotoxicity of this compound to ensure its safe use in various industries. Preliminary studies suggest that while the compound is stable under normal conditions, it can be effectively degraded under specific environmental conditions, minimizing its long-term impact on ecosystems.

The synthesis of 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, cyclization reactions, and fluorination steps. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these synthetic pathways, making it more accessible for large-scale production.

In conclusion, 1-(2-Chloroethyl)-1-(trifluoromethyl)cyclobutane (CAS No. 2168451-24-7) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical research. Its unique chemical structure and reactivity make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, further solidifying its importance in various scientific fields.

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